
Zidebactam sodium
Descripción general
Descripción
La sal de sodio WCK-5107, también conocida como sal de sodio de zidebactam, es un nuevo potenciador de β-lactámicos desarrollado por Wockhardt. Este compuesto exhibe actividades antimicrobianas independientes contra un panel de patógenos gramnegativos. Se le conoce como un potenciador de β-lactámicos porque, en combinación con un fármaco β-lactámico asociado, no solo inhibe las β-lactamasas, sino que también se dirige a la proteína de unión a penicilina 2 (PBP2), mejorando la potencia del fármaco asociado .
Métodos De Preparación
La preparación de la sal de sodio WCK-5107 implica un proceso de síntesis estereoespecífica. La sal de sodio estable del ácido (2S,5R)-6-benciloxi-7-oxo-1,6-diaza-biciclo[3.2.1]-octano-2-carboxílico se prepara junto con la cadena lateral quiralmente pura, N-Boc-®-(-)-hidrazida de nipecotato de etilo, mediante resolución quiral. La síntesis convergente se logra acoplando la sal de sodio del ácido DBO con la hidrazida de N-Boc-®-(-)-nipecotato de etilo, seguida de las transformaciones químicas necesarias .
Análisis De Reacciones Químicas
La sal de sodio WCK-5107 se somete a diversas reacciones químicas, incluida la acoplamiento de amidas. Las cadenas laterales de hidrazida se sintetizan con varios aminoácidos y luego se acoplan con ácido DBO o sal de sodio DBO utilizando reactivos como N,N'-diciclohexilcarbodiimida (DCC) o clorhidrato de 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC.HCl) . Los principales productos formados a partir de estas reacciones incluyen el potenciador de β-lactámicos deseado con propiedades antimicrobianas mejoradas.
Aplicaciones Científicas De Investigación
La sal de sodio WCK-5107 tiene aplicaciones de investigación científica significativas, particularmente en el campo de la resistencia antimicrobiana. Es potente contra patógenos gramnegativos multirresistentes, incluidas Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa y Acinetobacter baumannii . El compuesto se utiliza en combinación con fármacos β-lactámicos para mejorar su eficacia contra estos patógenos. Ha sido galardonado con el estatus de producto de enfermedades infecciosas cualificado (QIDP) por la Administración de Alimentos y Medicamentos de los Estados Unidos (USFDA) y se encuentra en ensayos clínicos .
Mecanismo De Acción
El mecanismo de acción de la sal de sodio WCK-5107 implica dos modos de acción: inhibición enzimática y mejor afinidad a la proteína de unión a penicilina. El compuesto se une selectivamente a la proteína de unión a penicilina 2, lo que proporciona una oportunidad para combinarlo con fármacos β-lactámicos que tienen diferentes afinidades y propiedades de unión a la proteína de unión a penicilina. Este efecto de unión sinérgico mejora la potencia de los fármacos asociados .
Comparación Con Compuestos Similares
La sal de sodio WCK-5107 se compara con otros potenciadores de β-lactámicos como WCK-5153. Ambos compuestos exhiben mecanismos de acción similares y son potentes contra patógenos gramnegativos multirresistentes. La sal de sodio WCK-5107 ha demostrado una mayor potencia en estudios preclínicos y clínicos . Otros compuestos similares incluyen avibactam y relebactam, que son inhibidores no β-lactámicos aprobados para uso clínico .
Actividad Biológica
Zidebactam sodium, also known as WCK 5107, is a novel β-lactam enhancer that plays a crucial role in augmenting the efficacy of β-lactam antibiotics, particularly cefepime (FEP). This compound exhibits dual mechanisms of action: it binds to penicillin-binding protein 2 (PBP2) and inhibits β-lactamases, thereby enhancing the antibacterial activity against multidrug-resistant Gram-negative bacteria. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Zidebactam functions primarily through two mechanisms:
- PBP2 Binding : Zidebactam has a high affinity for PBP2, which is critical for bacterial cell wall synthesis. By binding to this target, zidebactam disrupts the normal function of PBPs, leading to bacterial cell death.
- β-Lactamase Inhibition : It inhibits various β-lactamases, enzymes that bacteria produce to resist β-lactam antibiotics. This inhibition allows other antibiotics like cefepime to remain effective against resistant strains.
Antibacterial Efficacy
Research has demonstrated that the combination of cefepime and zidebactam (WCK 5222) shows enhanced activity against several clinically relevant pathogens. Notably, the combination has been effective against:
- Acinetobacter baumannii
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
Table 1: Minimum Inhibitory Concentrations (MICs) of Cefepime and Zidebactam
Bacterial Strain | Cefepime MIC (mg/L) | Zidebactam MIC (mg/L) | Cefepime-Zidebactam MIC (mg/L) |
---|---|---|---|
A. baumannii (n=5) | 2 - 16 | >512 | 2 - 16 |
K. pneumoniae | 0.5 - 4 | >512 | 0.5 - 1 |
P. aeruginosa | 1 - 8 | >512 | 1 - 4 |
The MIC results indicate that while zidebactam alone does not exhibit significant antibacterial activity, its combination with cefepime drastically reduces the MIC values against resistant strains.
Case Study: Neutropenic Mouse Model
In a study using a neutropenic mouse lung infection model, researchers evaluated the pharmacodynamics of cefepime alone versus cefepime-zidebactam combinations. The findings revealed that:
- The required percentage of time that the free drug concentration remains above the MIC () for effective bacterial killing was significantly lower when zidebactam was included.
- For example, with cefepime alone, an of 48.3% was necessary for a 1-log kill, whereas with zidebactam, this requirement dropped to approximately 29.7% .
Pharmacokinetics
The pharmacokinetic profile of WCK 5222 was assessed in various populations, including those with renal impairments. Key findings include:
- Safety and Tolerability : The combination was well-tolerated across different renal function groups.
- Plasma Clearance : Reduced plasma clearance was observed in patients with renal impairment, affecting the half-life and area under the curve (AUC) measurements .
Table 2: Pharmacokinetic Parameters in Different Renal Function Groups
Renal Function Group | Dose (g) | Cmax (µg/mL) | AUC (h µg/mL) | Clearance (mL/min) |
---|---|---|---|---|
Normal | 3 | 132 | 484 | 96.7 |
Mild Impairment | 3 | 126 | 355 | 71.2 |
Moderate Impairment | 1.5 | Not reported | Not reported | Not reported |
Clinical Implications
This compound's role as a β-lactam enhancer presents promising clinical implications for treating infections caused by multidrug-resistant organisms. Its ability to restore the efficacy of existing antibiotics against resistant strains could be pivotal in addressing current challenges in antimicrobial resistance.
Future Research Directions
Further studies are warranted to explore:
- The efficacy of zidebactam in combination with other β-lactams against various resistant pathogens.
- Long-term safety profiles and potential resistance development during clinical use.
- The effectiveness of zidebactam in real-world clinical settings compared to controlled studies.
Propiedades
IUPAC Name |
sodium;[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O7S.Na/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24;/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24);/q;+1/p-1/t8-,9-,10+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQBTXVLPFNTDR-RIHXGJNQSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N5NaO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706777-46-9 | |
Record name | Zidebactam sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706777469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZIDEBACTAM SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHY7N0Y9DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.